2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol is a fluorinated organic compound with the molecular formula C8H5F6NO. This compound is characterized by the presence of trifluoromethyl groups and a pyridine ring, making it a valuable intermediate in various chemical syntheses. The incorporation of fluorine atoms imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific reaction conditions . Another approach involves the construction of the pyridine ring from trifluoromethyl-containing building blocks .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is used in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and neurological disorders.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes and receptors, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(4-trifluoromethyl-pyridin-2-yl)-ethanol
- 2,2,2-Trifluoro-1-(3-trifluoromethyl-pyridin-2-yl)-ethanol
- 2,2,2-Trifluoro-1-(6-trifluoromethyl-pyridin-2-yl)-ethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol exhibits unique properties due to the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning influences the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .
Eigenschaften
Molekularformel |
C8H5F6NO |
---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3,6,16H |
InChI-Schlüssel |
HWQCZIZELVMQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.